1-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(4-fluorophenyl)urea
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Description
1-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(4-fluorophenyl)urea is a useful research compound. Its molecular formula is C21H17FN4O2S and its molecular weight is 408.45. The purity is usually 95%.
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Scientific Research Applications
Drug Discovery and Biological Applications
- Anticancer Activity : Research into pyrazolo[3,4-d]pyrimidin-4-one derivatives has revealed significant anticancer activity, particularly against human breast adenocarcinoma cell lines. Compounds within this chemical framework have shown potent inhibitory effects, making them promising candidates for cancer treatment (Abdellatif et al., 2014).
- Antibacterial Agents : The synthesis of new heterocyclic compounds containing a sulfonamido moiety has shown potential as antibacterial agents. The precursor for these compounds is structurally similar to the compound , highlighting the relevance of such structures in developing new antibiotics (Azab et al., 2013).
Chemical Synthesis and Material Science
- Herbicidal Activities : Urea compounds featuring pyrimidine and 1,3,4-thiadiazole rings have been synthesized for their herbicidal activities. These compounds demonstrate the diverse applications of pyrimidine-urea derivatives in agricultural science (Zilian, 2014).
- Organometallic Chemistry : Research into cyclic urea adducts of triphenyl-tin and -lead halides provides insights into the interaction of similar urea derivatives with metals, contributing to advancements in material science and catalysis (Aitken & Onyszchuk, 1985).
properties
IUPAC Name |
1-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S/c1-12-13(2)23-21-26(19(12)27)18(11-29-21)14-4-3-5-17(10-14)25-20(28)24-16-8-6-15(22)7-9-16/h3-11H,1-2H3,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYMDXINRCRXLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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